Cas no 21286-54-4 (D-Camphor-10-sulfonyl chloride)
D-Camphor-10-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
- D-Camphor-10-sulfonyl-chloride
- S-(+)-camphor-10-sulphoryl chloride
- S(+)Camphor sulfonyl chloride
- (1S)-(+)-10-Camphorsulfonyl chloride
- (+)-10-Camphorsulfonyl Chloride
- D(+)-10-Camphorsulfonyl chloride
- ((1S,4R)-7,7-Dimethyl-2-oxobicyclo-[2.2.1]heptan-1-yl)methanesulfonyl chloride
- D-(+)-10-Camphorsulfonyl chloride
- S-(+)-camphorsulfonyl chloride
- (1S)-Camphor-10-sulfonic acid chloride
- camphor-10-sulfonic acid chloride
- camphorsulfonyl chloride
- D-CAMPHOR-10-SULFONYL CHLORIDE
- Dextro-10-camphorsulfonyl chloride
- [(1S,4S)-7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTAN-1-YL]METHANESULFONYL CHLORIDE
- [(1S,4R)-7,7-Dimethyl-2-Oxobicyclo[2.2.1]Heptan-1-Yl]Methanesulfonyl Chloride
- C10H15ClO3S
- (+)-Camp
- AS-12533
- [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
- BGABKEVTHIJBIW-GMSGAONNSA-N
- EN300-7388617
- AKOS016842458
- (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonyl chloride;D(+)-10-Camphorsulfonyl chloride
- EINECS 244-314-8
- DTXSID90891707
- 21286-54-4
- Camphor-10-sulfonyl chloride
- FD1223
- (+)-10-Camphorsulfonic acid chloride; (+)-10-Camphorsulfonyl chloride; (+)-Camphorsulfonyl chloride; (1S)-(+)-10-Camphorsulfonyl chloride
- A815246
- (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonyl chloride
- SCHEMBL3782036
- MFCD00064156
- d-2-Oxobornane-10-sulphonyl chloride
- D-10-Camphorsulfonyl chloride
- (1S)-(+)-10-Camphorsulfonyl chloride, 97%
- (1S)-(+)-Camphor-10-sulfonyl chloride
- DTXCID001030836
- D-Camphor-10-sulfonyl chloride
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- MDL: MFCD00064156
- Inchi: 1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m1/s1
- InChI Key: BGABKEVTHIJBIW-GMSGAONNSA-N
- SMILES: ClS(C[C@@]12C(C[C@@H](CC1)C2(C)C)=O)(=O)=O
- BRN: 3205974
Computed Properties
- Exact Mass: 250.04300
- Monoisotopic Mass: 250.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.8
- Topological Polar Surface Area: 59.6
Experimental Properties
- Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u767d\u8272\u6676\u4f53\u72b6\u7c89\u672b","dst":"White crystalline powder"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
- Density: 1.2078 (estimate)
- Melting Point: 65.0 to 69.0 deg-C
- Boiling Point: 349.4±15.0 °C at 760 mmHg
- Flash Point: 165.1±20.4 °C
- Refractive Index: 32 ° (C=1, CHCl3)
- PSA: 59.59000
- LogP: 3.03120
- Sensitiveness: Moisture Sensitive
- Specific Rotation: 33 º (c=1, CHCl3 22 ºC)
- Optical Activity: [α]22/D +33°, c = 1 in chloroform
D-Camphor-10-sulfonyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Storage Condition:Store long-term at 2-8°C
- Packing Group:II
- Hazard Level:8
- Risk Phrases:R34
- Packing Group:II
- Safety Term:8
D-Camphor-10-sulfonyl chloride Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
D-Camphor-10-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C102454-25g |
D-Camphor-10-sulfonyl chloride |
21286-54-4 | 97% | 25g |
¥332.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C102454-5g |
D-Camphor-10-sulfonyl chloride |
21286-54-4 | 97% | 5g |
¥80.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C102454-100g |
D-Camphor-10-sulfonyl chloride |
21286-54-4 | 97% | 100g |
¥1175.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C102454-1g |
D-Camphor-10-sulfonyl chloride |
21286-54-4 | 97% | 1g |
¥31.90 | 2023-09-04 | |
| Chemenu | CM201759-25g |
((1S,4R)-7,7-Dimethyl-2-oxobicyclo-[2.2.1]heptan-1-yl)methanesulfonyl chloride |
21286-54-4 | 98% | 25g |
$35 | 2021-08-05 | |
| Fluorochem | 212016-1g |
D(+)-10-Camphorsulfonyl chloride |
21286-54-4 | tech | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 212016-5g |
D(+)-10-Camphorsulfonyl chloride |
21286-54-4 | tech | 5g |
£15.00 | 2022-03-01 | |
| Fluorochem | 212016-25g |
D(+)-10-Camphorsulfonyl chloride |
21286-54-4 | tech | 25g |
£54.00 | 2022-03-01 | |
| Fluorochem | 212016-100g |
D(+)-10-Camphorsulfonyl chloride |
21286-54-4 | tech | 100g |
£162.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0998-25G |
(+)-10-Camphorsulfonyl Chloride |
21286-54-4 | >97.0%(GC)(T) | 25g |
¥990.00 | 2023-06-14 |
D-Camphor-10-sulfonyl chloride Suppliers
D-Camphor-10-sulfonyl chloride Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on D-Camphor-10-sulfonyl chloride
D-Camphor-10-Sulfonyl Chloride: A Comprehensive Overview
D-Camphor-10-sulfonyl chloride, with the CAS number 21286-54-4, is a significant compound in the field of organic chemistry, particularly in the synthesis of bioactive molecules and advanced materials. This compound is derived from camphor, a naturally occurring bicyclic monoterpene, which has been widely studied for its versatile applications in pharmaceuticals, agrochemicals, and materials science.
The structure of D-Camphor-10-sulfonyl chloride consists of a camphor core with a sulfonyl chloride group attached at the 10th position. This substitution pattern imparts unique chemical reactivity and physical properties to the molecule. The sulfonyl chloride group is highly reactive, making it an excellent electrophile in various nucleophilic substitution reactions. This feature has been exploited in the synthesis of sulfonamides, sulfonates, and other derivatives, which are valuable intermediates in drug discovery and material synthesis.
Recent studies have highlighted the potential of D-Camphor-10-sulfonyl chloride as a building block for constructing complex molecular architectures. For instance, researchers have utilized this compound to synthesize novel camphor-based polymers with tailored mechanical and thermal properties. These polymers exhibit promising applications in advanced materials for electronics and biodegradable packaging.
In the pharmaceutical industry, D-Camphor-10-sulfonyl chloride has been employed as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas, such as anti-inflammatory agents and anticancer drugs. The camphor moiety contributes to the molecule's lipophilicity and bioavailability, while the sulfonyl chloride group provides a site for functionalization.
The synthesis of D-Camphor-10-sulfonyl chloride typically involves a two-step process: oxidation of camphor to form camphoric acid followed by sulfonation with chlorosulfonic acid or other sulfonating agents. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
From an analytical standpoint, D-Camphor-10-sulfonyl chloride can be characterized using various spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry). These methods provide insights into the molecular structure, purity, and stability of the compound under different conditions.
In terms of applications beyond traditional chemistry, researchers have explored the use of D-Camphor-10-sulfonyl chloride in green chemistry initiatives. For example, it has been used as a catalyst in asymmetric synthesis reactions, promoting enantioselective outcomes without generating harmful byproducts.
The versatility of D-Camphor-10-sulfonyl chloride lies in its ability to participate in multiple reaction pathways, making it a valuable tool for chemists across diverse disciplines. Its role as both an intermediate and a final product underscores its importance in modern chemical research.
In conclusion, D-Camphor-10-sulfonyl chloride, with CAS number 21286-54-4, continues to be a focal point in chemical innovation due to its unique properties and wide-ranging applications. As research progresses, new discoveries are expected to further expand its utility in both academic and industrial settings.
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